3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride
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Overview
Description
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride, also known as (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride, is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound is characterized by the presence of a propenoyl chloride group attached to a 3,4-dimethoxyphenyl ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3-(3,4-dimethoxyphenyl)propionic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
3-(3,4-Dimethoxyphenyl)propionic acid+SOCl2→3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(3,4-dimethoxyphenyl)propionic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-(3,4-Dimethoxyphenyl)propionic acid: Formed by hydrolysis.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Utilized in the development of potential therapeutic agents, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Material Science: Used in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biomolecules, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: The parent compound from which 3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride is derived.
3,4-Dimethoxycinnamic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride group.
3,4-Dimethoxybenzaldehyde: Contains a formyl group instead of a propenoyl chloride group.
Uniqueness
This compound is unique due to its acyl chloride functionality, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |
InChI Key |
HGDZRSNJGRIAKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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